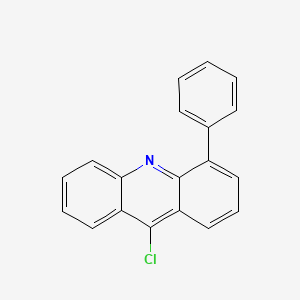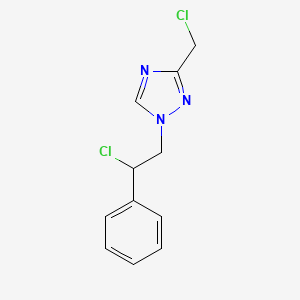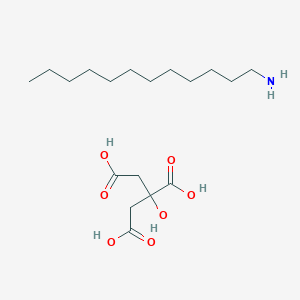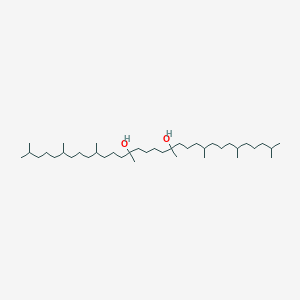
9-Chloro-4-phenylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-4-phenylacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and fluorescent dyes
準備方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9-chloro-4-phenylacridine involves the cyclization of N-phenylanthranilic acid with phosphoryl chloride. This reaction typically proceeds in two steps:
Formation of the intermediate: N-phenylanthranilic acid is treated with phosphoryl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of this compound can lead to the formation of acridane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 9-amino-4-phenylacridine, 9-alkoxy-4-phenylacridine.
Oxidation Products: 9-chloroacridone.
Reduction Products: 9-chloroacridane.
科学的研究の応用
9-Chloro-4-phenylacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation due to its planar structure, which allows it to insert between DNA base pairs.
Medicine: Investigated for its potential anticancer and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of fluorescent dyes and optical sensors due to its photophysical properties
作用機序
The mechanism of action of 9-chloro-4-phenylacridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it interferes with the growth and proliferation of cells .
類似化合物との比較
Acridine: The parent compound of 9-chloro-4-phenylacridine, known for its use in fluorescent dyes and antiseptics.
Acridone: An oxidized form of acridine, used in various chemical syntheses.
Acridane: A reduced form of acridine, though less stable and less commonly used.
Uniqueness of this compound: The presence of the chlorine atom at the 9th position and the phenyl group at the 4th position distinguishes this compound from other acridine derivatives.
特性
CAS番号 |
105643-27-4 |
|---|---|
分子式 |
C19H12ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
9-chloro-4-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |
InChIキー |
XUHXFEWUWHRCKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)

![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)

phosphanium bromide](/img/structure/B14317438.png)


